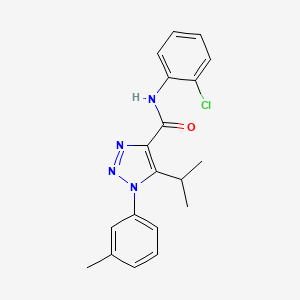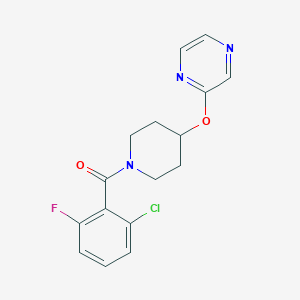![molecular formula C15H16N2O4 B2906175 3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid CAS No. 1255785-01-3](/img/structure/B2906175.png)
3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid, also known as EPPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPT belongs to the family of pyridazinone derivatives and is known for its anti-inflammatory and analgesic properties.
作用機序
3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. It also inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the inflammatory response. In addition, 3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has been shown to activate the PPAR-γ receptor, which is involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has been shown to reduce inflammation and pain in various animal models of inflammation and pain. It has also been shown to reduce the production of reactive oxygen species and lipid peroxidation, which are involved in the pathogenesis of various diseases. 3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has been shown to improve glucose tolerance and insulin sensitivity, making it a potential candidate for the treatment of type 2 diabetes.
実験室実験の利点と制限
3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has several advantages for lab experiments, including its high purity and stability, as well as its low toxicity. However, 3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has a low solubility in water, which can make it difficult to administer in vivo. In addition, the exact dosage and administration route for 3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid have not been fully established, which can make it difficult to compare results between different studies.
将来の方向性
There are several future directions for the study of 3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid. One potential area of research is the development of novel drug delivery systems that can improve the solubility and bioavailability of 3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid. Another area of research is the investigation of the potential use of 3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid in the treatment of other diseases such as Alzheimer's disease and multiple sclerosis. Finally, further studies are needed to elucidate the exact mechanism of action of 3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid and to establish the optimal dosage and administration route for its therapeutic use.
合成法
3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid can be synthesized using a multi-step synthetic route that involves the reaction of 4-ethoxybenzoyl chloride with 6-amino-3-(4-ethoxyphenyl)pyridazine-4(1H)-one in the presence of a base. The resulting intermediate is then reacted with 3-bromopropionic acid to obtain the final product, 3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid.
科学的研究の応用
3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. 3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
3-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-2-21-12-5-3-11(4-6-12)13-7-8-14(18)17(16-13)10-9-15(19)20/h3-8H,2,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVKOHRQJSRJIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B2906092.png)
![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2906093.png)

![4-[3-(Aminomethyl)phenyl]benzoic acid hydrochloride](/img/structure/B2906097.png)


![Tert-butyl 5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2906103.png)



![6-nitro-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2906112.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2906113.png)
![1-(6-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-isopropylpiperidine-3-carboxamide](/img/structure/B2906114.png)
![{2-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}amine hydrochloride](/img/no-structure.png)